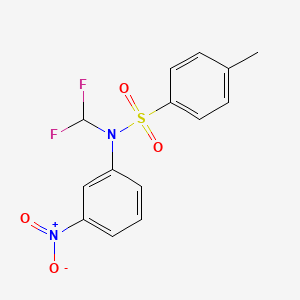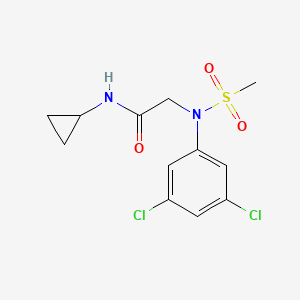
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide, also known as DFN-15, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is a sulfonamide derivative that has been studied for its ability to inhibit cancer cell growth and to act as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CAIX, N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide may disrupt the pH balance in the tumor microenvironment, leading to inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have antioxidant properties and to reduce oxidative stress in animal models. Additionally, N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have low toxicity in animal models, making it a potentially safe compound for use in humans. However, one limitation of N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on this compound.
Direcciones Futuras
There are several future directions for research on N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide. One area of research is the development of targeted therapies based on the inhibition of CAIX. Additionally, further studies are needed to fully understand the mechanism of action of N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide and to identify other potential therapeutic targets for this compound. Finally, clinical trials are needed to determine the safety and efficacy of N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide in humans.
Métodos De Síntesis
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base to form N-(4-methylbenzenesulfonyl)-3-nitroaniline. This intermediate product is then reacted with difluoromethylamine to form N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research studies. One of the major areas of research has been its ability to inhibit cancer cell growth. Studies have shown that N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
N-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O4S/c1-10-5-7-13(8-6-10)23(21,22)17(14(15)16)11-3-2-4-12(9-11)18(19)20/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPFTSSXRALKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6945629 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)

![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)

![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)
![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)
